molecular formula C21H26N2O3 B13423800 3-Hydroxy Methoxyfenozide CAS No. 252720-16-4

3-Hydroxy Methoxyfenozide

Cat. No.: B13423800
CAS No.: 252720-16-4
M. Wt: 354.4 g/mol
InChI Key: BFKZZXWIAWMKQB-UHFFFAOYSA-N
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Description

Contextualizing 3-Hydroxy Methoxyfenozide (B170004) as a Key Metabolite of Methoxyfenozide

3-Hydroxy Methoxyfenozide, also known by its chemical name N'-(3-hydroxy-2-methylbenzoyl)-N-(3,5-dimethylbenzoyl)-N-t-butyl hydrazine (B178648) or the code RH-117236, is a primary product of the metabolic breakdown of Methoxyfenozide. epa.govregulations.govcymitquimica.com Methoxyfenozide is a diacylhydrazine insecticide that functions as an ecdysone (B1671078) agonist, disrupting the molting process in targeted insect pests, particularly within the order Lepidoptera. researchgate.netnih.govscielo.br

The transformation of Methoxyfenozide to this compound primarily involves a demethylation reaction on the A-ring of the parent molecule. apvma.gov.aufao.orgfao.org This process of metabolism occurs across a range of biological systems, including insects, animals, and plants, as well as in environmental matrices like soil. apvma.gov.aufao.orgregulations.gov While Methoxyfenozide itself is the active insecticidal compound, the formation of this compound is a crucial step in its degradation pathway. Studies have shown that this metabolite can be found in various environmental compartments and biological tissues following the application of Methoxyfenozide. apvma.gov.aufao.orgfao.org

Rationale for Dedicated Academic Investigation of Methoxyfenozide Metabolites

The dedicated academic investigation of Methoxyfenozide metabolites, such as this compound, is driven by several critical factors that are central to modern agrochemical science and regulatory assessment.

Understanding the Complete Degradation Pathway: To fully comprehend the environmental fate and persistence of an agrochemical, it is essential to identify and characterize its breakdown products. jelsciences.comresearchgate.net Studying metabolites like this compound helps to piece together the complete degradation pathway of Methoxyfenozide, revealing how it is transformed in different environmental and biological systems. apvma.gov.aufao.org

Evaluating Environmental Persistence and Mobility: The chemical properties of metabolites can differ significantly from the parent compound, influencing their persistence, mobility, and potential for accumulation in soil and water systems. regulations.govregulations.gov Research into this compound helps to model its environmental behavior and predict its potential for off-site movement. regulations.govregulations.gov

Informing Regulatory Risk Assessments: Regulatory agencies worldwide require extensive data on the metabolism and metabolites of pesticides to conduct thorough risk assessments for human health and the environment. europa.eufrontiersin.org The characterization and quantification of metabolites like this compound are integral components of these regulatory submissions. epa.govfao.org

Historical Overview of Methoxyfenozide Metabolism Discovery and Early Characterization

The discovery and characterization of Methoxyfenozide and its metabolites are rooted in the development of a new class of insecticides, the diacylhydrazines, which began with the prototype compound RH-5849. scielo.br Methoxyfenozide (RH-2485) emerged as a highly effective and selective insecticide. researchgate.netnih.gov

Early research focused on establishing the mode of action of Methoxyfenozide as an ecdysone agonist. researchgate.netnih.gov Subsequent investigations delved into its metabolic fate in various organisms. Radiotracer studies, often using 14C-labeled Methoxyfenozide, were instrumental in tracking the parent compound and identifying its breakdown products. fao.orgwho.int These studies revealed that metabolism was extensive and involved several key transformations. apvma.gov.auwho.int

The identification of this compound (RH-117236) as a significant metabolite was a key finding in these early characterization efforts. apvma.gov.aufao.org Analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or UV detection were crucial for the separation, identification, and quantification of this metabolite in complex matrices like plant tissues, animal tissues, and soil extracts. epa.govfao.orgpublications.gc.ca These initial studies laid the groundwork for a more detailed understanding of the metabolic pathways and the environmental behavior of Methoxyfenozide and its derivatives.

Significance of Metabolite Characterization in Environmental and Biological Systems Research

The characterization of pesticide metabolites is a cornerstone of modern environmental and biological systems research, with far-reaching implications.

Predictive Modeling of Environmental Fate: Detailed knowledge of metabolite properties allows for the development of more accurate models to predict the long-term environmental fate of agrochemicals. jelsciences.com This includes predicting their potential to leach into groundwater, run off into surface water, or persist in soil. regulations.govregulations.gov

Understanding Biotransformation Processes: Studying how different organisms metabolize pesticides provides insights into their biochemical defense mechanisms. researchgate.netnih.gov For instance, the identification of specific enzymes involved in the formation of this compound can elucidate the detoxification pathways in both target and non-target organisms.

Development of Analytical Methods: The need to detect and quantify metabolites at low concentrations in complex environmental and biological samples drives the innovation of sensitive and specific analytical methods. epa.govjelsciences.comepa.gov Techniques like LC-MS/MS have become indispensable tools in this field. epa.govepa.gov

Informing Integrated Pest Management (IPM) Strategies: A comprehensive understanding of a pesticide's metabolism and its metabolites can contribute to the development of more sustainable IPM strategies. researchgate.net This includes understanding the potential for resistance development and the impact on beneficial organisms.

Research Findings on Methoxyfenozide and its Metabolites

The following tables summarize key findings from various studies on Methoxyfenozide and its metabolites, including this compound.

Table 1: Identified Metabolites of Methoxyfenozide in Various Systems
Metabolite Name/CodeChemical NameFound InReference(s)
This compound (RH-117236) N'-(3-hydroxy-2-methylbenzoyl)-N-(3,5-dimethylbenzoyl)-N-t-butyl hydrazinePlants, Animals, Soil regulations.govapvma.gov.aufao.orgfao.orgregulations.gov
RH-131154B-ring carboxylic acidPlants, Soil regulations.govapvma.gov.aufao.orgregulations.gov
RH-1518Glucuronide conjugate of the A-ring phenol (B47542)Animal tissues apvma.gov.aufao.org
RH-131364B-ring mono-alcoholPlants fao.orgfao.org
RH-141511A-ring phenol, B-ring mono-alcoholGoats, Hens fao.org
Glucose conjugate of the A-ring phenol-Grapes, Rice apvma.gov.aufao.org
B-ring dialcohol-Apples fao.org
Table 2: Environmental Fate Characteristics of Methoxyfenozide
PropertyValue/DescriptionReference(s)
Aerobic Soil Half-Life 336 to 1100 days (very persistent) regulations.gov
Hydrolytic Stability Stable at pH 5, 7, and 9 fao.orgfao.orgregulations.gov
Mobility in Soil Mobile to moderately mobile regulations.govregulations.gov
Water Solubility 3.3 mg/L at 20°C fao.orgregulations.gov
Log Kow (Octanol-Water Partition Coefficient) 3.72 fao.orgregulations.gov
Table 3: Analytical Methods for Methoxyfenozide and its Metabolites
Analytical TechniqueAnalytesMatrixReference(s)
HPLC-UV MethoxyfenozidePome fruit, Stone fruit publications.gc.ca
LC-MS/MS Methoxyfenozide, this compound, RH-131154Soil, Sediment, Water epa.govepa.gov
HPLC-MS Methoxyfenozide and its metabolitesVarious crop and animal samples fao.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

252720-16-4

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-3-hydroxy-2-methylbenzohydrazide

InChI

InChI=1S/C21H26N2O3/c1-13-10-14(2)12-16(11-13)20(26)23(21(4,5)6)22-19(25)17-8-7-9-18(24)15(17)3/h7-12,24H,1-6H3,(H,22,25)

InChI Key

BFKZZXWIAWMKQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)O)C)C

Origin of Product

United States

Biotransformation Pathways and Enzymatic Mechanisms of 3 Hydroxy Methoxyfenozide Formation

Hepatic Metabolism and Excretion Pathways of Methoxyfenozide (B170004) Leading to Hydroxylated Metabolites

In mammals, orally administered methoxyfenozide is rapidly absorbed, and the liver is the primary site of its metabolism. fao.orgnih.gov The metabolic transformations are extensive, with over 30 metabolites identified in studies on rats. fao.org These reactions are broadly categorized as Phase I and Phase II metabolic pathways, designed to convert the lipophilic parent compound into more water-soluble forms for easier excretion, mainly via feces and bile. fao.org

Role of Oxidative Hydroxylation in B-Ring Methyl Moieties

A significant Phase I metabolic pathway for methoxyfenozide involves the oxidation of the methyl groups on the B-ring (the 3,5-dimethylbenzoyl moiety). fao.orgnih.gov This reaction, known as oxidative hydroxylation, introduces a hydroxyl (-OH) group onto one or both of the methyl substituents. fao.org This process leads to the formation of alcohol metabolites, such as the B-ring-monoalcohol, which can be further oxidized to form carboxylic acids. fao.orgfao.org This hydroxylation is a key initial step that increases the polarity of the molecule, preparing it for subsequent conjugation reactions. fao.orgnih.gov In rats, a hydroxymethyl derivative (M24) has been identified as a predominant metabolite. nih.govherts.ac.uk

O-Demethylation of A-Ring Methoxy (B1213986) Group and Subsequent Phenol (B47542) Formation

Another primary route of methoxyfenozide metabolism is the O-demethylation of the methoxy group (-OCH₃) located on the A-ring (the 3-methoxy-o-toluoyl moiety). fao.orgnih.gov This enzymatic reaction cleaves the methyl group from the oxygen atom, converting the methoxy group into a hydroxyl group. chem-station.comresearchgate.net The resulting metabolite is a phenol, which significantly increases the molecule's polarity and provides a new site for conjugation. nih.govfao.org This demethylated metabolite, also referred to as the A-ring phenol, is a major transformation product found in both animal and plant systems. fao.orgfao.org

Glucuronidation and Other Conjugation Reactions Involving Hydroxy Metabolites

Following the formation of hydroxyl groups through either B-ring hydroxylation or A-ring demethylation, the metabolites undergo Phase II conjugation reactions. mdpi.comuef.fi The most prominent of these is glucuronidation, where the enzyme UDP-glucuronosyltransferase (UGT) transfers a glucuronic acid molecule to the hydroxyl group. wikipedia.org This process forms a highly water-soluble glucuronide conjugate, which can be efficiently eliminated from the body. wikipedia.org For instance, the A-ring phenol metabolite is known to be conjugated with glucuronic acid. nih.gov These conjugation reactions are essential for detoxifying the metabolites and facilitating their excretion. uef.fiyoutube.com

Identification of Specific Hydroxylase Enzyme Systems (e.g., Cytochrome P450) Involved in Transformation

The Phase I oxidative reactions, including hydroxylation and demethylation, are primarily catalyzed by a superfamily of heme-containing enzymes known as Cytochrome P450 monooxygenases (CYPs or P450s). nih.govmdpi.com These enzymes are abundant in the liver and are central to the metabolism of a vast array of xenobiotics, including pesticides. nih.govmdpi.comnih.gov The P450 system functions by activating molecular oxygen to insert an oxygen atom into the substrate, a mechanism that can produce hydroxylated products. youtube.com While the specific P450 isozymes responsible for methoxyfenozide metabolism are not fully detailed in all literature, the nature of the oxidative transformations strongly points to their involvement, as they are the principal enzymes responsible for such reactions in drug and xenobiotic metabolism. nih.govmdpi.com

Plant Metabolic Pathways Leading to 3-Hydroxy Methoxyfenozide and Conjugates

The metabolism of methoxyfenozide in plants is generally slow, but it follows pathways that are analogous to those observed in animals. fao.orgfao.org The parent compound, methoxyfenozide, often remains the major component of the residue found in plant tissues. fao.orgfao.org However, several metabolic transformations do occur.

Oxidative Transformations in Plant Tissues

Similar to hepatic metabolism, plant tissues can perform oxidative transformations on the methoxyfenozide molecule. mdpi.com These reactions include the demethylation of the A-ring methoxy group to create a phenol and the oxidation of the B-ring methyl groups to produce alcohols and acids. fao.orgfao.org Studies on various crops, including rice, have identified metabolites such as the B-ring-monoalcohol and the A-ring phenol. fao.org Following these Phase I-type reactions, the hydroxylated metabolites are often conjugated with endogenous molecules, primarily sugars like glucose, to form water-soluble conjugates that can be stored in vacuoles or other cellular compartments. fao.orgmdpi.com The formation of the glucose conjugate of the A-ring phenol has been specifically identified in rice. fao.org

Data on Methoxyfenozide Metabolites

Metabolite Name/DescriptionMetabolic PathwayOrganism/MatrixReference
A-ring phenol (demethylated methoxyfenozide)O-DemethylationRat, Goat, Hen, Rice, Grapes, Rotational Crops fao.orgnih.govfao.org
B-ring-monoalcohol (hydroxy methyl derivative)Oxidative HydroxylationRat, Goat, Hen, Rice fao.orgnih.govfao.org
Glucuronide Conjugate of A-ring phenolGlucuronidationRat nih.gov
Glucose Conjugate of A-ring phenolConjugation with SugarRice, Grapes, Rotational Crops fao.orgfao.org
B-ring carboxylic acidOxidative Hydroxylation & OxidationRice, Soil fao.orgfao.org
A-ring phenol B-ring monoalcoholDemethylation & HydroxylationGoat, Hen, Rice fao.org

Conjugate Formation with Biomolecules in Plants

In plants, a significant metabolic pathway for Methoxyfenozide involves the demethylation of the A-ring's methoxy group, which results in the formation of a phenol—a hydroxylated derivative. fao.org This phenolic metabolite is then subject to conjugation with endogenous biomolecules, primarily sugars. fao.org Studies have identified the formation of glucose conjugates and malonylglycosyl conjugates of this A-ring phenol in rotational crops like mustard, radish, and wheat. fao.org These conjugation reactions represent a detoxification mechanism in plants, increasing the water solubility of the metabolite and facilitating its sequestration within the plant tissues. For instance, in grapes, the glucose conjugate of the A-ring phenol has been identified as a metabolite. fao.org

Microbial Biotransformation of Methoxyfenozide and Hydroxylated Derivatives in Soil

In the soil environment, microbial activity is a critical factor in the degradation of Methoxyfenozide and its hydroxylated derivatives. The compound is considered persistent, with calculated first-order half-lives ranging from 340 to 1100 days, depending on the soil type. fao.org The primary degradation pathway involves the incorporation of the molecule into soil's natural organic matter, such as humic and fulvic acids. fao.org

Pathways of Microbial Oxidation and Demethylation

Microbial biotransformation in soil also proceeds through specific chemical modifications. One key pathway is the oxidation of a methyl substituent on the B-ring, which leads to the formation of a carboxylic acid metabolite. fao.org This acid has been detected at levels up to 3.2% of the applied dose in aerobic soil studies. fao.org While direct evidence for microbial formation of this compound via A-ring demethylation in soil is less specified, the process of O-demethylation is a known microbial reaction. nih.gov For example, the bacterium Bradyrhizobium sp. has been shown to mediate the O-demethylation of the structurally related insecticide methoxychlor, producing a phenolic derivative as the primary degradation product. nih.gov This suggests that similar microbial pathways involving demethylation could be a transformation route for Methoxyfenozide in soil.

Evidence of Mineralization to Inorganic Products

Mineralization represents the complete breakdown of an organic compound to its inorganic constituents. Studies on the aerobic degradation of radiolabelled Methoxyfenozide in soil have demonstrated that mineralization does occur, albeit slowly. Following the initial oxidation of the B-ring, further degradation can lead to the formation of carbon dioxide. fao.org Evidence from soil studies shows that up to 5.5% of the applied Methoxyfenozide dose is mineralized to CO2 over a one-year period. fao.orgfao.org This confirms that microorganisms in the soil are capable of utilizing the Methoxyfenozide structure as a substrate, ultimately breaking it down into inorganic products. fao.org

Comparative Analysis of Biotransformation Across Different Biological Systems

The metabolic fate of Methoxyfenozide varies considerably between different organisms, such as plants, insects, and mammals. These differences are primarily due to variations in the enzymatic machinery present in each biological system.

Interspecies Differences in Metabolic Profiles

Significant interspecies differences are observed in the extent and nature of Methoxyfenozide metabolism.

In Plants: Metabolism is slow and primarily involves demethylation of the A-ring to a phenol and oxidation of the B-ring methyl groups, followed by conjugation with sugars. fao.org

In Insects: Detoxification processes are crucial for insecticide resistance. In insects like Spodoptera littoralis, metabolism is carried out by phase I enzymes, such as cytochrome P450s, and phase II enzymes, like glutathione (B108866) S-transferases (GSTs), which conjugate metabolites to increase their solubility. nih.gov The involvement of P450 monooxygenases in Methoxyfenozide degradation is supported by studies showing that inhibitors like piperonyl butoxide can increase the insecticide's toxicity in resistant strains. nih.gov

In Mammals (Rats): Methoxyfenozide is extensively metabolized, with more than 30 metabolites identified in urine, feces, and bile. fao.orgwho.int The primary reactions are demethylation, hydroxylation, and glucuronidation. fao.org The predominant metabolites found in rat excreta are the desmethylated parent compound (A-ring phenol) and a hydroxymethyl derivative resulting from oxidation of a B-ring methyl group. who.intnih.gov Less than 5% of the administered dose undergoes cleavage of the central amide bridge, indicating the core structure's stability. fao.orgwho.int

Table 1: Key Biotransformation Pathways of Methoxyfenozide

Biological System Primary Pathway Key Reactions Resulting Products
Plants Conjugation Demethylation, Oxidation, Glycosylation Phenolic Glucosides, Malonylglycosyl Conjugates
Soil Microbes Degradation & Mineralization Oxidation, Incorporation into Humus B-ring Carboxylic Acid, CO2, Humic/Fulvic Acid Bound Residues
Mammals (Rats) Extensive Metabolism Demethylation, Hydroxylation, Glucuronidation A-ring Phenol, Hydroxymethyl Derivatives, Glucuronide Conjugates
Insects Detoxification Oxidation, Conjugation Hydroxylated Metabolites, GST Conjugates

Table 2: Major Identified Metabolites of Methoxyfenozide in Different Biological Systems

Metabolite Chemical Name Found In
A-ring Phenol N-tert-butyl-N'-(3-hydroxy-o-toluoyl)-3,5-xylohydrazide Plants, Mammals (Rats)
Glucose Conjugate of A-ring Phenol 3,5-dimethylbenzoic acid N-tert-butyl-N-[3-(β-D-glucopyranosyloxy)-2-methylbenzoyl] hydrazide Plants (Grapes, Rotational Crops)
B-ring Carboxylic Acid 3-[N-tert-butyl-N-(3-methoxy-2-methylbenzoyl)-hydrazinocarbonyl]-5-methylbenzoic acid Soil, Plants
B-ring Monoalcohol 3-hydroxymethyl-5-methylbenzoic acid N-tert-butyl-N'-(3-methoxy-2-methylbenzoyl) hydrazide Mammals (Rats)

Influence of Exposure Dynamics on Metabolite Profile

The pattern of exposure to a xenobiotic can influence its metabolic profile. In studies with rats, repeated dosing of Methoxyfenozide over 14 days was shown to alter the metabolite profile to a limited extent. fao.org This repeated exposure led to an increase in the concentration of metabolites that had undergone multiple hydroxylations, suggesting that chronic exposure can induce or enhance certain metabolic pathways. fao.org

Environmental Fate and Abiotic Transformation of 3 Hydroxy Methoxyfenozide

Hydrolytic Stability and Pathways in Aquatic Systems

While direct hydrolysis data for the 3-hydroxy metabolite is absent, some regulatory documents offer a qualitative assessment. One Canadian regulatory note states that RH-117236, a major biotransformation product in aerobic water/sediment systems, is "non persistent in aquatic systems". publications.gc.cafao.org This suggests that while it may not persist, the specific role of hydrolysis in its degradation, as opposed to microbial action, is not explicitly detailed.

pH Dependence of Hydrolysis

Given the lack of specific hydrolysis studies for 3-Hydroxy Methoxyfenozide (B170004), there is no available data to construct a profile of its pH-dependent degradation. The stability of the parent compound's amide bridge across different pH values might suggest a degree of stability for the metabolite, but this remains speculative without direct experimental evidence.

Photolytic Degradation Mechanisms in Aquatic and Terrestrial Environments

Information on the photolytic degradation of 3-Hydroxy Methoxyfenozide is also scarce. Studies on methoxyfenozide show that it is generally stable to phototransformation. publications.gc.ca In laboratory tests with sterile buffered water (pH 7), the parent compound was stable to photolysis, however, in natural pond water, its degradation was observed with a half-life of 77 days, pointing towards the role of indirect photodegradation facilitated by photosensitizers present in natural water. nih.gov On soil, methoxyfenozide undergoes very limited phototransformation, with RH-117236 being detected at only 1.5% of the applied radioactivity after 30 days. publications.gc.ca

Direct Photolysis Pathways

There are no specific studies detailing the direct photolysis pathways of this compound. The parent compound's stability in pure water under irradiation suggests that direct absorption of light and subsequent degradation is not a primary transformation route. publications.gc.ca

Photosensitized Degradation Processes

The degradation of the parent compound, methoxyfenozide, in natural water suggests that photosensitized processes, where other molecules absorb light and transfer the energy to the pesticide, are a potential degradation route. nih.gov However, whether this compound is susceptible to similar indirect photodegradation mechanisms has not been specifically investigated in the available literature.

Sorption and Mobility in Soil and Sediment Systems

The mobility of a chemical in soil is critical to understanding its potential to leach into groundwater or move into aquatic systems. This is often assessed by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). For the parent compound methoxyfenozide, Koc values have been reported to range from 219 to 922 L/kg, classifying it as having low to medium mobility in soil. researchgate.netpublications.gc.ca

Adsorption/Desorption Dynamics of this compound

Specific data on the adsorption and desorption characteristics of this compound, including its Koc value, are not available in the reviewed scientific and regulatory literature. Without these values, a quantitative assessment of its mobility in soil and sediment cannot be made. The chemical difference, specifically the presence of a hydroxyl group, would likely alter its polarity and, consequently, its sorption behavior compared to the parent methoxyfenozide, but the extent of this change is unknown.

Below is a table summarizing the available soil adsorption data for the parent compound, methoxyfenozide, to provide context.

Table 1: Soil Adsorption Coefficients for Methoxyfenozide

Soil Type Adsorption Koc (L/kg) Mobility Classification Reference
Loam 267 Moderately Mobile publications.gc.ca
Loamy Sand 200.2 - 922 Low to Moderately Mobile publications.gc.ca
Sandy Loam 219 - 330.6 Moderately Mobile publications.gc.ca
Silt Loam 314.1 - 365 Moderately Mobile publications.gc.ca

Compound Names Mentioned

CodeChemical Name
RH-1172363,5-dimethylbenzoic acid N-tert-butyl-N'-(3-hydroxy-2-methylbenzoyl)hydrazide
MethoxyfenozideN-tert-butyl-N'-(3-methoxy-2-methylbenzoyl)-3,5-dimethylbenzohydrazide

Leaching Potential to Groundwater

The potential for a chemical to move through the soil profile and contaminate groundwater is a significant aspect of its environmental risk profile. This movement, or leaching, is largely influenced by the compound's persistence in soil and its tendency to adsorb to soil particles.

Studies on the parent compound, methoxyfenozide, indicate it is considered moderately mobile to mobile. regulations.govpublications.gc.ca Its mobility in soil, governed by the organic carbon partition coefficient (Koc), has been observed to range from 219 to 922 mL/g. regulations.gov This range suggests a variable potential for leaching depending on the specific soil type. For instance, greater leaching potential has been noted in lighter textured soils. apvma.gov.au

Due to its persistence and mobility, methoxyfenozide is considered to have the potential to leach through the soil profile and enter groundwater. publications.gc.caherts.ac.uk Field dissipation studies have sometimes shown that methoxyfenozide residues tend to remain in the upper soil layers with minimal mobility. govinfo.gov However, other reports confirm that it has the potential to leach under field conditions, with some models predicting groundwater concentrations above the parametric drinking water limit of 0.1 μg/L in various geoclimatic scenarios. publications.gc.canih.gov

Table 1: Soil Mobility Properties of Methoxyfenozide

ParameterValueMobility ClassificationSource
Organic Carbon Partition Coefficient (Koc)219 - 922 mL/gMobile to Moderately Mobile regulations.gov
Soil Partition Coefficient (Kd)1.1 - 6.2 mL/g- regulations.gov

Volatilization Characteristics from Environmental Matrices

Volatilization is the process by which a substance transitions from a solid or liquid state into a gaseous (vapor) state, allowing it to move from soil or water surfaces into the atmosphere. This characteristic is determined by properties such as vapor pressure and the Henry's Law constant.

Table 2: Volatilization Properties of Methoxyfenozide

ParameterValueSource
Henry's Law Constant1.6 x 10-9 atm·m³·mole-1 regulations.gov
Vapor Pressure (25°C)2.0 x 10-8 torr regulations.gov

Persistence and Half-Life Determination in Environmental Compartments

In soil, the aerobic metabolism half-life of methoxyfenozide can range from 336 to 1,100 days. regulations.govregulations.gov In aquatic systems, it is also persistent under both aerobic and anaerobic conditions and is stable to hydrolysis and photolysis. regulations.govpublications.gc.caregulations.gov The degradation half-life for methoxyfenozide in whole water-sediment systems has been reported to be between 159.1 and 273.5 days. researchgate.net

This compound (RH-117236) is identified as a transformation product of methoxyfenozide in both soil and water. regulations.govresearchgate.net Reports on its significance and persistence vary. Some studies classify it as a minor degradation product, while others identify it as a major metabolite in aerobic water/sediment systems. regulations.govregulations.govresearchgate.net Notably, one report indicates that RH-117236 is non-persistent in aquatic systems. publications.gc.ca

Table 3: Persistence and Half-Life of Methoxyfenozide in Various Environmental Compartments

Environmental CompartmentConditionHalf-Life (t½)Source
SoilAerobic Metabolism336 - 1,100 days regulations.gov
Field DissipationPersistent (50% carryover to next season) publications.gc.ca
WaterAerobic Aquatic Metabolism1,562 days (upper 90% confidence limit) regulations.gov
Hydrolysis (pH 5, 25°C)600 days fao.org
Hydrolysis (pH 7, 25°C)1,600 days fao.org
Hydrolysis (pH 9, 25°C)700 days fao.org
Water/Sediment SystemAerobic159.1 - 273.5 days researchgate.net
Apple Foliage-23 ± 8 days fao.org
Apple Fruit-12 ± 9 days fao.org

Mechanistic Investigations of 3 Hydroxy Methoxyfenozide in Biological Systems

Interaction with Ecdysone (B1671078) Receptor Complex

The interaction with the ecdysone receptor (EcR), which forms a functional heterodimer with the Ultraspiracle protein (USP), is the definitive step in the mode of action of ecdysone agonists. nih.govnih.gov

Specific binding affinity studies for the metabolite 3-Hydroxy Methoxyfenozide (B170004) are not extensively reported in the available scientific literature. However, the binding characteristics of the parent compound, methoxyfenozide, have been well-documented. Methoxyfenozide binds with very high affinity to the EcR:USP complex in lepidopteran insects, with a dissociation constant (Kd) reported to be as low as 0.5 nM in nuclear extracts from Plodia interpunctella. nih.govresearchgate.net This high affinity is directly correlated with its potent insecticidal activity against caterpillar pests. nih.gov The selectivity of methoxyfenozide for Lepidoptera over other insect orders is attributed to differences in the binding affinity of the compound to the respective ecdysone receptors. neliti.com Generally, the metabolic process of hydroxylation, which forms 3-Hydroxy Methoxyfenozide, is a detoxification step designed to increase polarity and facilitate excretion, which often results in reduced biological activity and, consequently, lower receptor binding affinity compared to the parent molecule. regulations.gov

The ecdysone receptor's ligand-binding pocket (LBP) is known for its remarkable ability to structurally adapt to accommodate diverse ligands, from the natural steroidal hormone 20-hydroxyecdysone (B1671079) to synthetic non-steroidal agonists like dibenzoylhydrazines (DBHs). nih.govresearchgate.net For DBH compounds, including methoxyfenozide, specific residues within the LBP, particularly in the regions of helices H5, H7, and H10, are crucial for interaction. nih.gov

The structure of methoxyfenozide features a 3-methoxy-2-methylbenzoyl group (A-ring) and a 3,5-dimethylbenzoyl group (B-ring). nih.gov The formation of this compound involves the hydroxylation of the A-ring. fao.org While direct structural studies on the binding of this metabolite are lacking, insights can be drawn from studies on ecdysteroids, where a hydroxyl group at the C-3 position of the steroid nucleus is an important structural requirement for receptor binding activity. jst.go.jp The introduction of a polar hydroxyl group onto the A-ring of methoxyfenozide would significantly alter its electronic and steric properties, likely affecting its fit and interaction with the hydrophobic and hydrophilic contact points within the receptor's ligand-binding pocket. This change is generally consistent with a detoxification process, potentially weakening the binding affinity compared to the parent compound.

Role of this compound in the Overall Mode of Action of Methoxyfenozide

The transformation of methoxyfenozide into its metabolites is a key aspect of its biological activity, influencing its efficacy and persistence in the target organism.

Methoxyfenozide undergoes extensive metabolism in plants, insects, and animals. fao.orgregulations.gov A primary detoxification pathway involves the demethylation of the 3-methoxy group on the A-ring to produce the phenol (B47542) metabolite, this compound (designated as RH-117,236). fao.orgregulations.gov This metabolite can then be further processed through conjugation. In plants such as rice, this free phenol is found along with its glucose conjugate. fao.orgregulations.gov In mammals, conjugation with glucuronic acid is a well-established detoxification mechanism that results in more polar metabolites that are readily excreted from the body. regulations.gov The conversion to these polar conjugates represents the deactivation of the parent insecticide.

Table 1: Major Identified Metabolites of Methoxyfenozide in Various Systems

Metabolite Name/Code Description Found In Reference
RH-117,236 This compound (A-ring phenol) Plants, Animals fao.org, regulations.gov
Glucose conjugate of RH-117,236 Glucose attached to the phenol metabolite Plants (Rice) fao.org, regulations.gov
Malonylglycosyl conjugate of RH-117,236 Malonylglycosyl group attached to the phenol metabolite Rotational Crops regulations.gov
Glucuronide conjugates Glucuronic acid attached to metabolites Mammals regulations.gov
RH-131157 B-ring-monoalcohol Plants (Rice) fao.org
RH-131364 A-ring phenol B-ring-monoalcohol Plants (Rice) fao.org

Modulation of Insect Detoxification Enzymes by Metabolites

While direct studies on the modulation of detoxification enzymes by this compound are not reported, extensive research has been conducted on the effects of the parent compound, methoxyfenozide, on these enzymatic systems. The metabolic conversion of methoxyfenozide is carried out by detoxification enzymes, and exposure to the insecticide can, in turn, modulate the activity of these enzymes.

In insects, key enzyme families involved in insecticide metabolism include cytochrome P450 monooxygenases (P450s), esterases (EST), and glutathione (B108866) S-transferases (GSTs). mdpi.com Studies have shown that exposure to and selection with methoxyfenozide can lead to enhanced activity of these enzymes, a common mechanism of insecticide resistance.

In a methoxyfenozide-resistant strain of the cotton leafworm, Spodoptera littoralis, the monooxygenase (P450) activity was found to be 2.1 times higher than in a susceptible strain, while no significant changes were observed for esterases or GSTs. nih.govresearchgate.net The synergistic effect of piperonyl butoxide (PBO), a known P450 inhibitor, confirmed the importance of P450-mediated metabolism in resistance. nih.govresearchgate.net Similarly, in the fall armyworm, Spodoptera frugiperda, exposure to various concentrations of methoxyfenozide resulted in significantly altered activity of P450s and GSTs, with little change in carboxylesterase activity. nih.gov This exposure also led to the upregulation of the expression of numerous P450 and GST genes. nih.govbiorxiv.org This induced enzymatic activity is directly responsible for the metabolism of methoxyfenozide into products such as this compound, as part of the insect's detoxification response.

Table 2: Effect of Methoxyfenozide Exposure on Detoxification Enzyme Activity in Insects

Insect Species Strain Enzyme System Observed Effect Reference
Spodoptera littoralis Methoxyfenozide-selected (Resistant) Monooxygenases (P450) 2.1-fold higher activity compared to susceptible strain nih.gov, researchgate.net
Esterases (EST) No significant change nih.gov, researchgate.net
Glutathione S-transferases (GST) No significant change nih.gov, researchgate.net
Spodoptera frugiperda N/A Cytochrome P450s (P450) Significantly altered activity and gene upregulation nih.gov
Glutathione S-transferases (GST) Significantly altered activity and gene upregulation nih.gov
Carboxylesterases (CarE) Little significant change in activity nih.gov

Advanced Analytical Methodologies for Research and Quantification of 3 Hydroxy Methoxyfenozide

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental for isolating 3-Hydroxy Methoxyfenozide (B170004) from complex sample mixtures, which is a critical step prior to its identification and quantification. The choice of technique depends on the physicochemical properties of the analyte and the required sensitivity of the analysis.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used technique for the analysis of Methoxyfenozide and its metabolites. nih.govplos.org Analytical methods for the parent compound, Methoxyfenozide, often utilize HPLC-UV for quantification in various samples, including agricultural products and formulations. publications.gc.cappqs.gov.in For instance, one method determines Methoxyfenozide content using an HPLC system with a UV detector, with the retention time for the parent compound being approximately 3.4 minutes. ppqs.gov.in Another enforcement method for Methoxyfenozide in pome fruit involves extraction followed by analysis by HPLC-UV at a wavelength of 240 nm. publications.gc.ca

While these methods are established for Methoxyfenozide, their application to 3-Hydroxy Methoxyfenozide is also feasible due to structural similarities. The presence of the chromophoric benzoyl groups in the this compound structure allows for UV detection. However, for complex matrices or when higher sensitivity and selectivity are needed, HPLC is more commonly coupled with mass spectrometry. fao.org

A typical HPLC setup for the analysis of Methoxyfenozide, which could be adapted for its hydroxylated metabolite, is detailed in the table below.

Table 1: Example HPLC-UV Operating Parameters for Methoxyfenozide Analysis

ParameterConditionReference
ColumnPhenomenex Luna 5 micron C18(2) 100A (250 x 4.6 mm) or equivalent ppqs.gov.in
Mobile PhaseAcetonitrile + Water (70:30 v/v) ppqs.gov.in
DetectionUV at 240 nm publications.gc.ca
Flow Rate1.5 ml/min ppqs.gov.in
Injection Volume20 µl ppqs.gov.in

Gas Chromatography (GC)

Gas Chromatography (GC) has been evaluated for the analysis of Methoxyfenozide. However, due to the compound's structure and properties, it is generally not the preferred method. publications.gc.ca Methoxyfenozide does not possess an N-methylcarbamate structure, a carboxylic acid, or a phenolic moiety that would make it amenable to certain standard derivatization and GC analysis protocols. publications.gc.ca Studies examining the gas chromatographic detectability of Methoxyfenozide have found that it is not suitable for determination using various multi-residue methods. publications.gc.ca Given the high structural similarity and the addition of a polar hydroxyl group, this compound is also considered unsuitable for standard GC analysis without derivatization.

Mass Spectrometry-Based Detection and Characterization

Mass spectrometry (MS) coupled with liquid chromatography offers superior sensitivity and specificity for the analysis of this compound, overcoming the limitations of conventional detectors.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the detection and characterization of Methoxyfenozide metabolites. sigmaaldrich.com In metabolic studies, LC-MS has been employed to identify and characterize the profile of metabolites in various biological samples. who.int The technique allows for the determination of the mass of the metabolite, providing crucial information for its identification. For instance, in studies on rats, bile samples were analyzed directly by reverse-phase HPLC and LC-MS to identify a wide array of metabolites. who.int The use of LC-MS is critical in confirming the identity of residues detected by other methods like HPLC-UV. fao.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis and Confirmation

For trace-level analysis and unambiguous confirmation, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. nih.govplos.orglcms.cz This technique provides exceptional sensitivity and selectivity, making it ideal for detecting low concentrations of this compound (referred to as the A-ring phenol (B47542) metabolite) in complex environmental and biological matrices like soil, water, and agricultural products. epa.govnih.govepa.gov Validated methods exist for the quantitative determination of Methoxyfenozide and its A-ring phenol metabolite in soil, sediment, and water at a limit of quantitation (LOQ) as low as 0.01 µg/g and 0.05 µg/L, respectively. epa.govepa.govnih.gov

The process typically involves sample extraction, purification via solid-phase extraction (SPE), and subsequent analysis by LC-MS/MS. epa.gov The high specificity of LC-MS/MS is achieved through Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the target analyte. epa.gov

Table 2: LC-MS/MS Chromatographic Conditions for this compound (A-ring Phenol) Analysis

ParameterConditionReference
InstrumentApplied Biosystems API 4000 LC/MS/MS or equivalent epa.govepa.gov
ColumnAscentis Express C18 (2.1 x 50 mm, 2.7-µm) or Gemini C18 (2.00 x 50 mm, 5-µm) epa.govepa.gov
Column Temperature40°C or Ambient (ca. 22°C) epa.govepa.gov
Mobile Phase AWater containing 0.1% formic acid epa.govepa.gov
Mobile Phase BAcetonitrile or Acetonitrile containing 0.1% formic acid epa.govepa.gov
GradientVariable gradient, e.g., starting at 70:30 (A:B) and ramping to 10:90 (A:B) epa.govepa.gov
Injection Volume15 µL or 30 µL epa.govepa.gov

Optimization of Ionization Modes and Fragmentation Patterns for Metabolite Specificity

The specificity of LC-MS/MS analysis relies heavily on the optimization of ionization modes and the selection of unique fragmentation patterns for the target metabolite. For this compound and its parent compound, positive ion electrospray ionization (ESI) is the most effective mode. epa.govepa.gov The final sample extracts are often reconstituted in a solution containing a small percentage of formic acid to promote protonation and enhance the signal in positive ion mode. epa.govepa.gov

In tandem mass spectrometry, the protonated molecule of the A-ring phenol metabolite ([M+H]⁺) serves as the precursor ion. This ion is then fragmented in the collision cell to produce characteristic product ions (daughter ions). By monitoring at least two of these parent-daughter ion transitions, the method ensures high confidence in both the quantification and confirmation of the analyte's identity. epa.govepa.gov The specific transitions monitored for this compound (A-ring phenol) provide the required specificity to distinguish it from its parent compound and other metabolites. epa.gov

Table 3: Optimized Mass Spectrometry Parameters for this compound (A-ring Phenol)

ParameterSettingReference
Ionization ModePositive Ion Electrospray (ESI) / Positive Turbo Spray epa.govepa.gov
Detection ModeMultiple Reaction Monitoring (MRM) epa.govepa.gov
Precursor Ion (m/z)355.0 / 355.1 epa.govepa.gov
Product Ion 1 (m/z) - Quantification299.2 epa.govepa.gov
Product Ion 2 (m/z) - Confirmation135.2 / 135.0 epa.govepa.gov
Approx. Retention Time (min)3.0 - 3.9 epa.govepa.gov

Sample Preparation and Extraction Methodologies for Diverse Research Matrices

Effective extraction of this compound from diverse sample types is a critical first step in its analysis. The choice of methodology is dictated by the physicochemical properties of the compound and the nature of the matrix.

Extraction from Biological Tissues (e.g., animal, plant)

For plant materials, a common approach involves extraction with a mixture of acidic methanol (B129727) and water. fao.org For instance, in Chinese broccoli, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been utilized. nih.gov This method involves an initial extraction with acetonitrile, followed by a clean-up step using various sorbents like C18, primary secondary amine (PSA), and graphitized carbon black (GCB) to remove interfering matrix components. nih.gov In soybeans, analysis of Methoxyfenozide and its metabolites, including the hydroxy form, has been achieved by extracting with a methanol/water solution, followed by solid-phase extraction (SPE) for cleanup. fao.org

Extraction from Environmental Samples (e.g., soil, water)

The analysis of this compound in environmental samples like soil and water requires methods capable of detecting low concentrations. For soil and sediment, a validated method involves extraction with a methanol and 0.1N hydrochloric acid solution. epa.govepa.gov This is followed by purification using reversed-phase solid-phase extraction (SPE). epa.gov The sample is passed through a polymeric sorbent cartridge, washed, and then the analyte is eluted with acetonitrile. epa.govepa.gov

For water samples, including drinking, ground, and surface water, a common technique involves direct analysis after filtration, often employing SPE for concentration and cleanup. epa.gov A method for determining Methoxyfenozide residues in water involves liquid-liquid extraction and partitioning, followed by florisil (B1214189) gel filtration. nih.govkoreascience.kr

Method Validation and Quality Control in Research Settings

To ensure the reliability and accuracy of research findings, analytical methods must undergo rigorous validation. This process establishes the performance characteristics of the method and includes the determination of detection and quantitation limits, as well as an assessment of recovery and matrix effects.

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determinations

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial parameters that define the sensitivity of an analytical method. For this compound, these values vary depending on the matrix and the analytical instrumentation used.

In a method validation study for soil and sediment, the established LOQ for the A-ring phenol metabolite (this compound) was 0.01 µg/g, with a calculated LOD ranging from 0.000474 to 0.00128 µg/g. epa.gov For water matrices, the established LOQ was 0.05 µg/L, and the LOD was 0.015 µg/L. epa.gov In plant commodities, the LOQ for Methoxyfenozide and its hydroxy metabolite can be as low as 0.02 mg/kg. fao.org For Chinese broccoli, the LOQ for Methoxyfenozide was determined to be 0.01 mg/kg. nih.gov

LOD and LOQ for this compound in Various Matrices
MatrixLODLOQReference
Soil/Sediment0.000474 - 0.00128 µg/g0.01 µg/g epa.gov
Water0.015 µg/L0.05 µg/L epa.gov
Plant Commodities-0.02 mg/kg fao.org
Chinese Broccoli-0.01 mg/kg nih.gov

Recovery Studies and Matrix Effects

Recovery studies are performed to assess the efficiency of the extraction method by measuring the amount of analyte retrieved from a spiked sample. Matrix effects, which are the influence of co-extracted compounds from the matrix on the analytical signal, are also a critical consideration.

For the analysis of this compound in soil and sediment, mean recoveries were generally within the acceptable range of 70-120%. epa.gov In these studies, matrix effects were found to be insignificant (±5%) for all matrices tested. epa.gov In water analysis, mean recoveries were also within guidelines, and matrix effects were reported to be insignificant (±16%). epa.gov

In a study on Chinese broccoli, the validated method showed recoveries between 71.8% and 94.6% for Methoxyfenozide. nih.gov Matrix effects are a known issue in both gas and liquid chromatography, and to compensate for these, matrix-matched calibration is often employed. gcms.cz Diluting the sample extract can also be an effective strategy to reduce matrix effects while maintaining the required sensitivity. lcms.cz

Recovery and Matrix Effect Data for this compound Analysis
MatrixMean Recovery (%)Matrix EffectReference
Soil/Sediment70-120%Insignificant (±5%) epa.gov
WaterWithin guidelinesInsignificant (±16%) epa.gov
Chinese Broccoli (Methoxyfenozide)71.8-94.6%- nih.gov

Synthetic Pathways for 3 Hydroxy Methoxyfenozide and Labeled Analogues for Research

Chemical Synthesis Approaches for Unlabeled 3-Hydroxy Methoxyfenozide (B170004)

The synthesis of 3-hydroxy methoxyfenozide, a metabolite of the insecticide methoxyfenozide, involves precise chemical strategies to introduce a hydroxyl group at a specific position on the molecule. cymitquimica.com

Regioselective Hydroxylation Strategies

Regioselective hydroxylation is a key step in the synthesis of this compound. This process involves the selective introduction of a hydroxyl (-OH) group onto a specific carbon atom of the methoxyfenozide molecule. One common approach involves the use of oxidizing agents that can target a specific C-H bond for oxidation. The presence of directing groups on the aromatic rings can influence the position of hydroxylation. For instance, the methoxy (B1213986) group on the A-ring of methoxyfenozide can direct hydroxylation to a nearby position. Another strategy could involve the use of enzymes, such as cytochrome P450s, which are known to catalyze highly specific hydroxylation reactions in biological systems and can be harnessed for synthetic purposes. sfu.cagoogle.com

Precursor Design and Reaction Optimization

The synthesis of this compound also relies on the careful design of precursor molecules and the optimization of reaction conditions. A general synthetic route for methoxyfenozide involves the condensation of N-tert-butyl-N'-(3-methoxy-2-methylbenzoyl)hydrazine with 3,5-dimethylbenzoyl chloride. google.comgoogle.com To synthesize the 3-hydroxy analogue, a precursor with a protected hydroxyl group at the desired position could be used, followed by a deprotection step after the main carbon skeleton is assembled.

Reaction optimization is critical to maximize the yield and purity of the final product. This includes controlling parameters such as temperature, reaction time, solvent, and the stoichiometry of reactants and catalysts. For example, a patented method for synthesizing methoxyfenozide involves a condensation reaction cooled to between -6 and -5°C, followed by an acylation reaction. google.com Similar controlled conditions would be necessary for the synthesis of its hydroxylated metabolite.

Isotopic Labeling Strategies for Metabolic and Environmental Fate Studies

Isotopically labeled compounds are indispensable tools for tracing the metabolic and environmental fate of pesticides like methoxyfenozide. By replacing certain atoms with their heavier isotopes, scientists can track the molecule and its breakdown products through complex biological and environmental systems. iaea.org

Carbon-14 Labeling for Tracing in Biological and Environmental Systems

Carbon-14 (¹⁴C) is a radioactive isotope of carbon that is widely used in tracer studies due to its long half-life and the ease of detecting its radioactive decay. iaea.orgmdpi.com Methoxyfenozide has been labeled with ¹⁴C at various positions, including the A-ring, B-ring, and the tert-butyl group, to study its metabolism in organisms like goats, hens, and rats, as well as in plants. fao.orgapvma.gov.aufao.org These studies allow researchers to determine how the compound is absorbed, distributed, metabolized, and excreted. For instance, ¹⁴C-labeled methoxyfenozide has been used to show that the parent compound is the major residue in some crops, while in animals it is metabolized to compounds like the A-ring phenol (B47542) (demethylated parent). apvma.gov.aufao.org

Table 1: Examples of ¹⁴C-Labeled Methoxyfenozide Used in Research

Labeled PositionOrganism/System StudiedPurpose of Study
A-ring (methoxyphenyl)Goats, Hens, Rats, PlantsMetabolism, distribution, and elimination
B-ring (dimethylphenyl)Goats, Hens, PlantsMetabolism and residue analysis
tert-Butyl groupGoats, Hens, Rats, PlantsTracing metabolic pathways

This table is for illustrative purposes and does not represent an exhaustive list.

Purification and Characterization of Synthesized Standards for Research Applications

After synthesis, it is essential to purify the this compound and its labeled analogues to a high degree and to confirm their chemical identity and purity. This ensures that any observed effects in research studies are due to the compound of interest and not to impurities.

Purification is often achieved using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC). nih.govnih.gov These methods separate the target compound from unreacted starting materials, byproducts, and other impurities.

Characterization involves the use of various analytical techniques to confirm the structure and purity of the synthesized compound. These techniques include:

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. nih.govnih.gov

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity. sfu.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy: Gives detailed information about the structure of the molecule, including the connectivity of atoms and their spatial arrangement. acs.org

The purified and characterized compounds then serve as analytical standards for the identification and quantification of this compound in various samples from metabolism and environmental fate studies.

Advanced Research Directions and Emerging Paradigms for 3 Hydroxy Methoxyfenozide

In Silico Modeling and Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

In silico approaches, including Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are becoming indispensable tools in the environmental and toxicological assessment of chemical compounds. nih.govnc3rs.org.uk These computational models offer a rapid and cost-effective means to predict the biological activities and environmental behavior of molecules like 3-Hydroxy Methoxyfenozide (B170004), reducing the reliance on extensive animal testing. nih.govicps.it

Predicting the metabolic fate of xenobiotics is crucial for understanding their potential persistence and the formation of other, potentially more toxic, metabolites. nih.gov Advanced computational tools can simulate the biotransformation of 3-Hydroxy Methoxyfenozide in various organisms and environmental compartments.

Detailed Research Findings:

Computational platforms like BioTransformer can predict the metabolic pathways of small molecules by combining machine learning with knowledge-based systems. mdpi.com For this compound, such a tool could predict subsequent Phase I and Phase II metabolism. For instance, it might predict further hydroxylation, demethylation, or conjugation reactions (e.g., glucuronidation or sulfation) that could occur in mammals or soil microorganisms. apvma.gov.aufao.org

QSAR/QSPR models can further quantify the rates of these predicted transformations. By analyzing the structural features of this compound, these models can estimate its susceptibility to enzymatic degradation by specific cytochrome P450 isozymes or other metabolic enzymes. acs.org The predictions are based on vast datasets of known metabolic reactions for structurally similar compounds. nih.gov The development of a robust database of pesticide metabolites is crucial for enhancing the accuracy of these predictive models. icps.it

Table 1: Potential In Silico Tools for Biotransformation Prediction

Tool/Platform Primary Function Predicted Output for this compound
BioTransformer Predicts metabolic pathways Potential Phase I & II metabolites
TIMES Predicts sites of metabolism Likelihood of reaction at specific atoms
QSAR Toolbox Predicts metabolic fate and toxicity Estimated rates of degradation
Meteor Knowledge-based metabolism prediction Possible human and rodent metabolites

Modeling Environmental Fate and Transport

The environmental fate of this compound, including its persistence, mobility, and potential for bioaccumulation, can be effectively modeled using QSAR/QSPR. These models correlate the molecular structure of a chemical with its physicochemical properties and environmental behavior.

Detailed Research Findings:

For this compound, QSPR models can predict key environmental parameters such as its soil sorption coefficient (Koc), water solubility, and octanol-water partition coefficient (Kow). These parameters are critical inputs for larger-scale environmental fate models that simulate the transport of the compound in soil and water systems. nih.govresearchgate.net Studies on the parent compound, Methoxyfenozide, have shown it to be persistent in aquatic environments, and similar modeling could elucidate the long-term behavior of its 3-Hydroxy metabolite. epa.govherts.ac.uk For example, a higher polarity due to the hydroxyl group in this compound compared to the parent compound might suggest altered mobility in soil, a hypothesis that can be initially tested and refined through in silico modeling.

Table 2: Predicted Environmental Properties via QSPR

Property Significance Potential Trend for this compound
Soil Sorption (Koc) Mobility in soil Potentially lower than Methoxyfenozide
Water Solubility Leaching potential Potentially higher than Methoxyfenozide
Bioaccumulation Factor Accumulation in organisms Potentially lower than Methoxyfenozide
Half-life in Soil/Water Persistence Requires specific modeling

High-Throughput Screening for Novel Biological Interactions

High-Throughput Screening (HTS) allows for the rapid testing of a compound against a vast array of biological targets, such as receptors, enzymes, and cellular pathways. nih.gov This approach can uncover previously unknown biological interactions of this compound, moving beyond its expected role as a simple metabolite of an insecticide.

Detailed Research Findings:

While Methoxyfenozide is known to act on the ecdysone (B1671078) receptor in insects, HTS could reveal if this compound interacts with other receptors or enzymes in both target and non-target organisms. mdpi.comnih.gov For instance, a library of human nuclear receptors could be screened to identify any potential endocrine-disrupting activity. Similarly, screening against a panel of key metabolic enzymes could reveal off-target effects on detoxification pathways. The development of novel diacylhydrazine insecticides often involves screening for activity against various insect pests, and similar methodologies could be adapted to explore the broader biological activity spectrum of their metabolites. acs.orgnih.govnih.gov The results of such screens can provide crucial data for understanding any potential for adverse effects in non-target species. beyondpesticides.org

Metabolomics and Exposomics Approaches for Comprehensive Metabolite Profiling

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful tool for creating a comprehensive profile of the metabolites of this compound. mdpi.com When integrated into an exposomics framework, which aims to characterize the totality of human environmental exposures, a more complete picture of the potential impact of this compound can be achieved. nih.govnih.gov

Detailed Research Findings:

Using advanced analytical techniques like high-resolution mass spectrometry, a non-targeted metabolomics study could be conducted on organisms exposed to this compound. nih.gov This would not only confirm the predicted biotransformation pathways from in silico models but could also identify novel, unexpected metabolites. Furthermore, by analyzing the broader metabolic profile of the exposed organism, researchers can identify perturbations in endogenous metabolic pathways, offering insights into the compound's mechanism of action and potential toxicity. researchgate.net

Exposomics studies can analyze human biosamples (e.g., blood or urine) for the presence of this compound and other pesticide metabolites, linking exposure to specific health outcomes. researchgate.net This approach moves beyond single-chemical analysis to consider the complex mixture of chemicals to which individuals are exposed. beyondpesticides.org

Interdisciplinary Research Integrating Chemical, Biological, and Environmental Sciences

A comprehensive understanding of this compound can only be achieved through the integration of multiple scientific disciplines. The complex interplay between its chemical properties, biological activity, and environmental behavior necessitates a collaborative research effort.

Detailed Research Findings:

An integrated approach would involve chemists synthesizing analytical standards of predicted metabolites, biologists conducting HTS and metabolomics studies to assess biological activity, and environmental scientists using the generated data to refine environmental fate and transport models. nih.govcabidigitallibrary.org For example, the discovery of a novel, persistent metabolite through metabolomics would prompt further investigation into its environmental mobility and potential for bioaccumulation. Similarly, the identification of an unexpected biological interaction through HTS would necessitate further toxicological evaluation. This iterative process of discovery and validation across disciplines is essential for a robust risk assessment of this compound and other pesticide metabolites.

Q & A

Q. What methodologies are recommended for detecting and quantifying methoxyfenozide residues in agricultural matrices like litchi and longan?

To analyze methoxyfenozide residues, researchers employ a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction protocol coupled with UPLC-MS/MS for high sensitivity and specificity. Key steps include:

  • Homogenizing fruit samples (whole fruit, pulp, or peel).
  • Extracting residues using acetonitrile with cleanup steps (e.g., dispersive solid-phase extraction).
  • Quantifying residues via chromatographic separation and mass spectrometry, validated with parameters like LOQ (0.01–0.05 mg/kg) and recovery rates (70–120%).
    Matrix effects (e.g., co-extractives in litchi) must be corrected using matrix-matched calibration curves. Terminal residue data should align with maximum residue limits (MRLs) and account for pre-harvest intervals (PHIs) .

Q. How can sublethal effects of methoxyfenozide on non-target organisms like honey bees be experimentally assessed?

Sublethal exposure studies should combine behavioral assays (e.g., response to queen pheromones) with physiological and molecular analyses :

  • Gene expression profiling : Measure mRNA levels of hormone signaling genes (e.g., ecdysone receptors) in brain tissue using qPCR.
  • Hypopharyngeal gland analysis : Assess gland size or protein content to link endocrine disruption to impaired social behavior.
  • Controlled larval exposure : Administer methoxyfenozide via diet at sublethal doses (e.g., LC₅₀) and track adult phenotypic changes. Include untreated controls and cross-validate with other stressors (e.g., pyriproxyfen) .

Q. What experimental designs are used to monitor resistance development in pest populations exposed to methoxyfenozide?

Resistance studies involve:

  • Selection pressure assays : Expose successive generations of pests (e.g., Spodoptera litura) to increasing methoxyfenozide doses. Track survival rates and calculate resistance ratios (RR₅₀).
  • Synergist experiments : Co-administer metabolic inhibitors (e.g., PBO for cytochrome P450s) to identify detoxification pathways.
  • Cross-resistance screening : Test resistance to other insecticides (e.g., tebufenozide) to identify shared mechanisms. Field-collected colonies should be compared to lab-susceptible strains (e.g., LSU1 colony) .

Advanced Research Questions

Q. How can molecular mechanisms of methoxyfenozide’s ecdysone receptor (EcR) agonism be investigated in target species?

Advanced approaches include:

  • Receptor binding assays : Use radiolabeled methoxyfenozide to measure binding affinity to EcR isoforms in insect cell lines.
  • Transcriptomics/RNA-Seq : Identify downstream genes (e.g., chitin synthases) upregulated during premature molting.
  • Cryo-EM/X-ray crystallography : Resolve the EcR-methoxyfenozide complex structure to map interaction sites. Compare with 20-hydroxyecdysone binding to explain specificity .

Q. What methodologies assess the environmental mobility and leaching potential of methoxyfenozide in agricultural soils?

To evaluate leaching risks:

  • Soil column experiments : Simulate rainfall/irrigation events and quantify methoxyfenozide in leachate using LC-MS.
  • Field monitoring : Deploy lysimeters to collect pore water from treated fields (e.g., under grapevines) and analyze residue levels.
  • Hydrological modeling : Integrate soil properties (e.g., organic matter content) and pesticide half-life (5–7 days) to predict groundwater contamination. Prioritize regions with high agronomic use (e.g., California) .

Q. How can methoxyfenozide be integrated into bipartite gene regulation systems for functional genomics in non-model organisms?

The EcR gene switch system enables conditional gene expression in oomycetes (e.g., Phytophthora infestans):

  • Transactivator design : Fuse EcR with a viral transactivation domain (e.g., VP16).
  • Inducible promoters : Engineer target genes under control of hybrid promoters responsive to methoxyfenozide.
  • Dose-response validation : Test induction levels in hyphae, spores, and plant tissues. Optimize for low basal expression and high inducibility (e.g., 100–500 nM methoxyfenozide). This system is cost-effective compared to tetracycline-regulated systems .

Q. How do processing factors (e.g., drying, fermentation) influence methoxyfenozide residue dynamics in food products?

Advanced studies require:

  • Processing simulations : Treat litchi/longan with methoxyfenozide and subject them to drying, juicing, or canning.
  • Residue fractionation : Analyze pulp, peel, and seeds separately to assess redistribution.
  • Metabolite identification : Use HRMS to detect hydroxylated or conjugated derivatives. Chronic exposure models should incorporate processed food intake data, particularly for children .

Contradictions and Research Gaps

  • Ecological toxicity : While dietary risks are deemed acceptable (ADI% < 0.033%), methoxyfenozide’s toxicity to bees and aquatic organisms warrants further chronic exposure studies .
  • Cross-resistance patterns : Resistance mechanisms in S. litura may differ from other pests (e.g., Helicoverpa armigera), requiring species-specific monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.